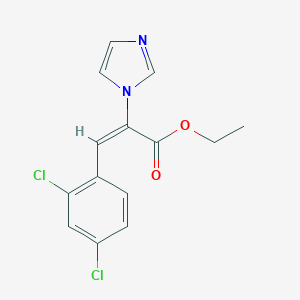

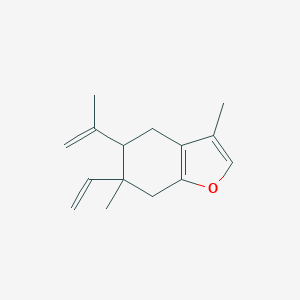

ethyl 3-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)acrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

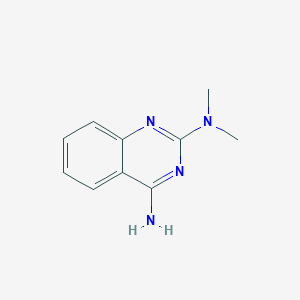

Ethyl 3-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)acrylate, commonly known as etomidate, is a potent intravenous anesthetic agent that is widely used in clinical settings. It was first synthesized in 1964 by Janssen Pharmaceutica, and since then, it has been extensively studied for its pharmacological properties and clinical applications.

Mécanisme D'action

Etomidate acts primarily on the GABA-A receptor, which is a ligand-gated ion channel that mediates inhibitory neurotransmission in the brain. It enhances the activity of GABA-A receptors by binding to a specific site on the receptor complex, which increases the influx of chloride ions into the neuron and hyperpolarizes the membrane potential. This results in the inhibition of neuronal activity and the induction of anesthesia.

Effets Biochimiques Et Physiologiques

Etomidate has several biochemical and physiological effects that make it an effective anesthetic agent. It has a rapid onset of action, with peak effect occurring within 1 minute of administration. It has a short duration of action, with recovery occurring within 5-10 minutes. Etomidate does not produce significant cardiovascular or respiratory depression, making it a safe choice for patients with compromised cardiac or pulmonary function. However, etomidate can cause adrenal suppression, which may be a concern in critically ill patients.

Avantages Et Limitations Des Expériences En Laboratoire

Etomidate has several advantages for lab experiments. It has a well-defined mechanism of action, making it a useful tool for studying the GABA-A receptor and other components of the inhibitory neurotransmission system. It is also highly potent, allowing for precise control of anesthesia depth. However, etomidate has several limitations as well. It can be expensive and difficult to obtain in large quantities. It can also cause significant adrenal suppression, which may confound experimental results.

Orientations Futures

There are several future directions for research on etomidate. One area of interest is the development of new analogs that have improved pharmacological properties, such as longer duration of action or reduced adrenal suppression. Another area of interest is the use of etomidate as a tool for studying the mechanisms of action of other anesthetic agents. Finally, there is a need for more research on the long-term effects of etomidate on the brain and other organ systems.

Méthodes De Synthèse

Etomidate can be synthesized using several methods, but the most common one involves the reaction between 2,4-dichlorobenzaldehyde and imidazole to form 2,4-dichloro-1-(imidazol-1-yl)benzaldehyde. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to produce ethyl 3-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)acrylate. The purity of the final product can be improved by recrystallization or column chromatography.

Applications De Recherche Scientifique

Etomidate is a valuable tool for scientific research, particularly in the field of neuroscience. It has been used to induce anesthesia in animal models and to study the effects of anesthesia on the brain. Etomidate has also been used to investigate the role of GABA-A receptors in the central nervous system and to explore the mechanisms of action of other anesthetic agents.

Propriétés

Nom du produit |

ethyl 3-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)acrylate |

|---|---|

Formule moléculaire |

C14H12Cl2N2O2 |

Poids moléculaire |

311.2 g/mol |

Nom IUPAC |

ethyl (E)-3-(2,4-dichlorophenyl)-2-imidazol-1-ylprop-2-enoate |

InChI |

InChI=1S/C14H12Cl2N2O2/c1-2-20-14(19)13(18-6-5-17-9-18)7-10-3-4-11(15)8-12(10)16/h3-9H,2H2,1H3/b13-7+ |

Clé InChI |

NWPVQNHSQVAJHR-NTUHNPAUSA-N |

SMILES isomérique |

CCOC(=O)/C(=C\C1=C(C=C(C=C1)Cl)Cl)/N2C=CN=C2 |

SMILES |

CCOC(=O)C(=CC1=C(C=C(C=C1)Cl)Cl)N2C=CN=C2 |

SMILES canonique |

CCOC(=O)C(=CC1=C(C=C(C=C1)Cl)Cl)N2C=CN=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile](/img/structure/B231365.png)

![[3.2.1]Propellane](/img/structure/B231374.png)

![[6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate](/img/structure/B231390.png)

![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)